molecular formula C6H7BrN2 B1649697 5-(Bromomethyl)pyridin-2-amine CAS No. 1033203-28-9

5-(Bromomethyl)pyridin-2-amine

Cat. No.: B1649697
CAS No.: 1033203-28-9
M. Wt: 187.04
InChI Key: KIAYQSNDVYAVKN-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in modern chemistry. wikipedia.org Its derivatives are among the most significant and prevalent heterocyclic compounds, with applications spanning from medicine to materials science. nih.govtandfonline.com The pyridine ring is a key component in numerous natural products, including vitamins and alkaloids. researchgate.net In medicinal chemistry, the nitrogen atom in the pyridine ring is a crucial feature; its non-bonding electron pair can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of drug molecules. nih.gov

Consequently, pyridine-based compounds exhibit a vast array of biological activities and are used as anticancer, antiviral, antifungal, antibacterial, and anti-inflammatory agents. nih.govtandfonline.com Over 7,000 existing drug candidates contain a pyridine nucleus. nih.gov Beyond pharmaceuticals, pyridine derivatives are employed as chemosensors due to their high affinity for various ions and neutral species, and in the development of specialty polymers and advanced materials. nih.govchemimpex.com

Role of Halomethyl Functionality as a Key Synthetic Handle

The halomethyl group, particularly bromomethyl (-CH₂Br) and chloromethyl (-CH₂Cl), serves as a highly reactive and versatile functional group in organic synthesis. solubilityofthings.comresearchgate.net When attached to a pyridine ring, this "synthetic handle" makes the compound an excellent electrophile. solubilityofthings.com The reactivity of the halomethyl group stems from the labile carbon-halogen bond, which allows for facile nucleophilic substitution reactions.

This reactivity is widely exploited to introduce the pyridine scaffold into more complex molecular architectures. smolecule.com Nucleophiles such as amines, thiols, and alcohols can readily displace the halogen atom, enabling the formation of a diverse range of substituted pyridine derivatives. This makes halomethyl pyridines valuable building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. chemimpex.comlookchem.com

Position Isomerism in Bromomethylpyridines and its Impact on Reactivity Patterns

The isomer 4-(bromomethyl)pyridin-2-amine (B13585254) presents a different reactivity profile compared to the 5-substituted analogue. nih.govfluorochem.co.uk In the 4-isomer, the bromomethyl group is in a para position relative to the ring nitrogen. This placement has significant electronic consequences. For instance, studies on related isomers show that 4-(bromomethyl)pyridine (B1298872) has a less negative reduction potential than 2-(bromomethyl)pyridine, suggesting different activation pathways in certain reactions. The 4-isomer can be activated through direct single-electron transfer (SET) to the C-Br bond. The presence of the amino group at the 2-position further modulates this reactivity through its electron-donating character. The synthesis of such compounds often involves the bromination of the corresponding methylpyridine precursor using agents like N-bromosuccinimide (NBS). evitachem.com

Table 1: Comparison of Physicochemical Properties of Aminobromomethylpyridine Isomers

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
5-(Bromomethyl)pyridin-2-amine C₆H₇BrN₂ 187.04 Not Available
4-(Bromomethyl)pyridin-2-amine C₆H₇BrN₂ 187.04 22451740
3-(Bromomethyl)pyridin-2-amine C₆H₇BrN₂ 187.04 802022-95-3

This table presents a comparison of basic properties for positional isomers of aminobromomethylpyridine. Data sourced from PubChem and other chemical suppliers. nih.govnih.govbldpharm.com

In 3-(bromomethyl)pyridin-2-amine, the bromomethyl group is positioned meta to the ring nitrogen. nih.govbldpharm.com This arrangement alters the electronic communication between the substituents compared to the 4- and 5-isomers. The synthesis of the protected form, 2-(tert-butoxycarbonyl)amino-3-bromomethyl pyridine, has been described, and the compound is noted for its utility as a heterocyclic alkylating agent. tandfonline.com However, it also displays instability, particularly in polar media or at elevated temperatures. tandfonline.com This inherent reactivity and potential for self-alkylation or rearrangement is a key characteristic influenced by the proximity of the amino and bromomethyl groups at the 2- and 3-positions. tandfonline.com

Bis(bromomethyl)pyridines are bifunctional electrophiles that serve as powerful cross-linking agents and precursors for complex molecular structures.

2,6-Bis(bromomethyl)pyridine (B1268884) : This isomer features two reactive bromomethyl groups flanking the pyridine nitrogen. nih.gov This symmetrical arrangement makes it a valuable building block for synthesizing macrocycles and telechelic polymers. nih.gov The two bromomethyl groups can readily undergo nucleophilic substitution, allowing the compound to form covalent bonds with two nucleophilic sites, effectively bridging molecules. It is used extensively in coordination chemistry and materials science. chemimpex.comsmolecule.com The synthesis is typically achieved by treating pyridine-2,6-diyldimethanol with hydrobromic acid. nih.gov

3,5-Bis(bromomethyl)pyridine : In this isomer, the bromomethyl groups are at the 3- and 5-positions. lookchem.com Like its 2,6-counterpart, it is a key intermediate in the production of pharmaceuticals and agrochemicals. lookchem.com It is frequently used to construct complex organic molecules, including novel enzyme inhibitors and ligands. nih.govmdpi.com The synthesis route also involves the reaction of the corresponding diol with hydrobromic acid. nih.govchemicalbook.com

The presence of two bromomethyl groups significantly enhances the compound's electrophilicity and functionality compared to mono-substituted analogs like this compound, enabling its use in polymerization and the construction of intricate, multi-component systems. smolecule.com

Table 2: Reactivity Summary of Bromomethylpyridine Scaffolds

Compound Type Key Structural Feature Primary Reactivity Common Applications
This compound Single bromomethyl group meta to amino group Monofunctional electrophile for nucleophilic substitution Largely unexplored, potential in medicinal chemistry
4-(Bromomethyl)pyridin-2-amine Single bromomethyl group para to nitrogen Monofunctional electrophile, distinct electronic properties Synthetic intermediate
3-(Bromomethyl)pyridin-2-amine Adjacent amino and bromomethyl groups Reactive alkylating agent, prone to instability/rearrangement Building block for heterocyclic synthesis
2,6-Bis(bromomethyl)pyridine Two bromomethyl groups flanking nitrogen Bifunctional electrophile, cross-linking agent Macrocycle synthesis, polymer chemistry, coordination chemistry nih.gov
3,5-Bis(bromomethyl)pyridine Two bromomethyl groups at meta positions Bifunctional electrophile Synthesis of complex organic molecules, ligands, pharmaceuticals lookchem.commdpi.com

This table summarizes the general reactivity and application trends based on the positional isomerism of the bromomethyl group(s).

Research Gaps and Future Directions for this compound in Chemical Science

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its isomers, particularly the bis(bromomethyl)pyridines and other aminobromomethylpyridines, are subjects of study, there is a notable lack of published data on the synthesis, characterization, and reactivity of the 5-bromo-2-amino isomer.

This scarcity of information presents a clear opportunity for future research. Key areas for investigation include:

Development of Synthetic Routes: Establishing an efficient and scalable synthesis for this compound is the first critical step. This would likely involve the selective bromination of 5-methyl-2-aminopyridine.

Reactivity Profiling: A thorough investigation of its reactivity with a range of nucleophiles would be essential to understand its utility as a synthetic building block. Comparative studies against its 3- and 4-isomers would provide valuable insights into the structure-activity relationships governed by substituent placement.

Exploration in Medicinal Chemistry: Given the broad biological activities of pyridine derivatives, this compound represents an unexplored scaffold. nih.govsciencepublishinggroup.com It could be used as a key intermediate to generate libraries of novel compounds for screening as potential therapeutic agents, particularly in areas like oncology and infectious diseases where aminopyridine structures have shown promise.

Applications in Materials Science: Following the precedent of other halomethylpyridines, this compound could be explored as a monomer or functionalizing agent for the development of new polymers or materials with specific electronic or coordination properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1033203-28-9

Molecular Formula

C6H7BrN2

Molecular Weight

187.04

IUPAC Name

5-(bromomethyl)pyridin-2-amine

InChI

InChI=1S/C6H7BrN2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2,(H2,8,9)

InChI Key

KIAYQSNDVYAVKN-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CBr)N

Canonical SMILES

C1=CC(=NC=C1CBr)N

Origin of Product

United States

Synthetic Methodologies for 5 Bromomethyl Pyridin 2 Amine and Analogous Structures

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of 5-(bromomethyl)pyridin-2-amine and similar structures often rely on radical-mediated reactions, direct halogenation under specific conditions, or multi-step pathways to ensure regioselectivity.

Radical Bromination Approaches

Radical bromination, particularly the Wohl-Ziegler reaction, is a cornerstone for the synthesis of benzylic and allylic bromides and is highly applicable to the side-chain bromination of methylpyridines. chemistrysteps.comchem-station.comwikipedia.orgthermofisher.com This method typically employs N-Bromosuccinimide (NBS) as the bromine source in a nonpolar solvent like carbon tetrachloride (CCl4), along with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical induction with light. mychemblog.comchadsprep.commanac-inc.co.jpyoutube.com The reaction proceeds via a free-radical chain mechanism where a bromine radical selectively abstracts a hydrogen atom from the benzylic position of the methyl group, leading to the formation of a resonance-stabilized benzylic radical. chemistrysteps.comyoutube.com This radical then reacts with a bromine source to yield the desired bromomethylpyridine.

The key to successful Wohl-Ziegler bromination is maintaining a low concentration of molecular bromine (Br2) and hydrogen bromide (HBr) in the reaction mixture to suppress competing electrophilic addition or substitution reactions on the pyridine (B92270) ring. organic-chemistry.org NBS is particularly effective in this regard as it generates Br2 in situ at a controlled rate. chem-station.comorganic-chemistry.org

SubstrateReagents and ConditionsProductYieldReference
2-HepteneNBS, Benzoyl Peroxide, CCl4, reflux4-Bromo-2-hepteneNot specified mychemblog.com
TolueneNBS, Radical Initiator, CCl4Benzyl (B1604629) bromideHigh chemistrysteps.comthermofisher.com
2-Arylimidazo[1,2-a]pyridinesCBr4, Visible light, Photocatalyst2-Aryl-3-bromoimidazo[1,2-a]pyridinesGood to excellent researchgate.net

This table presents examples of radical bromination reactions on various substrates to illustrate the general conditions and applicability of the method.

Bromomethylation Reactions

Direct bromomethylation of the pyridine ring is a less common approach for synthesizing this compound. This method would involve the introduction of a bromomethyl group (-CH2Br) onto the pyridine nucleus in a single step. However, such reactions are challenging, especially with an activating amino group present, which can direct electrophilic attack to the ring itself or undergo side reactions with the bromomethylating agent. Specific reagents and conditions for the direct bromomethylation of 2-aminopyridine (B139424) at the 5-position are not well-documented in the reviewed literature.

Direct Halogenation Strategies

Direct halogenation of 2-amino-5-methylpyridine (B29535) with reagents like molecular bromine (Br2) or N-bromosuccinimide (NBS) typically results in electrophilic substitution on the pyridine ring rather than the methyl group. heteroletters.org The amino group at the 2-position is a strong activating group, directing electrophiles primarily to the 3- and 5-positions of the pyridine ring. rsc.orgpatsnap.comgoogle.com Therefore, direct halogenation is generally not a viable method for the selective synthesis of this compound without prior modification or protection of the amino group or the pyridine ring to control the regioselectivity.

For instance, the bromination of 2-aminopyridine with phenyltrimethylammonium (B184261) tribromide in chloroform (B151607) at 25-30°C yields 2-amino-5-bromopyridine (B118841) in good yields (75-81%). patsnap.comgoogle.com This highlights the propensity for ring halogenation over side-chain bromination under these conditions.

Multi-step Organic Synthesis Pathways

Due to the challenges associated with direct and selective bromination of the methyl group in the presence of an activating amino group, multi-step synthetic pathways are often employed. These routes may involve:

Protection of the amino group: The amino group can be protected, for example, by acetylation, to reduce its activating effect and prevent side reactions during the bromination step. chemrxiv.org After the side-chain bromination, the protecting group can be removed to yield the final product.

Functional group interconversion: A common strategy involves starting with a precursor that already has a functional group at the 5-position which can be converted to a bromomethyl group. For example, a carboxylic acid or an alcohol at the 5-position can be transformed into a bromomethyl group through a series of reactions. A reported synthesis of 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide starts from 5-methylnicotinic acid. researchgate.net

Synthesis from a different precursor: The target molecule can be built up from a different starting pyridine derivative. For example, a multi-step synthesis of 5-bromo-2-methylpyridine (B113479) involves the reaction of 5-nitro-2-chloropyridine with diethyl malonate, followed by reduction and a Sandmeyer-type reaction. google.com A similar strategic approach could be envisioned for the synthesis of this compound.

A multi-step synthesis of 2-amino-5-bromopyridine often starts with the bromination of 2-aminopyridine, followed by further functionalization. heteroletters.org While not directly leading to the bromomethyl derivative, this illustrates the common use of multi-step approaches in pyridine chemistry.

Catalytic Systems and Their Optimization (e.g., Acid Catalysts)

While radical initiators are commonly used in Wohl-Ziegler bromination, catalytic systems for the selective benzylic bromination of methylpyridines are also of interest. Pyridine itself can influence the rate of aromatic bromination, although this is often attributed to a salt effect rather than specific catalysis in dilute solutions. researchgate.net

The development of specific catalysts for the side-chain bromination of 2-amino-5-methylpyridine is an area of ongoing research. The goal is to find a catalyst that can selectively activate the benzylic C-H bonds of the methyl group without promoting ring halogenation. Metal-based catalysts or organocatalysts could potentially play a role in achieving this selectivity. However, specific examples of catalytic systems optimized for the direct synthesis of this compound are not extensively detailed in the reviewed literature.

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can potentially overcome the challenges associated with traditional methods, offering improved selectivity, efficiency, and sustainability.

Photocatalytic Bromination: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. researchgate.net In the context of bromination, photocatalysts can be used to generate bromine radicals under mild conditions, potentially leading to higher selectivity. For instance, the photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines has been demonstrated using CBr4 as the bromine source. researchgate.net A similar approach could be explored for the benzylic bromination of 2-amino-5-methylpyridine. Another study describes the photocatalytic regeneration of the brominating agent using a fluorescein (B123965) dye as the photoredox catalyst and KBr as the halogenating agent for the synthesis of imidazo[1,2-a]pyridines. rsc.org

Continuous Flow Synthesis: Flow chemistry offers several advantages over batch processes, including enhanced safety, better control over reaction parameters, and ease of scalability. nih.govorganic-chemistry.org The synthesis of pyridinium (B92312) salts has been optimized using a continuous flow setup coupled with Bayesian optimization. rsc.org Continuous flow reactors could be particularly beneficial for radical bromination reactions, allowing for precise control of reaction time and temperature, which can be crucial for achieving high selectivity and minimizing side products. The N-oxidation of pyridine derivatives has been successfully carried out in a continuous flow microreactor, demonstrating the potential of this technology for pyridine chemistry. organic-chemistry.org

Enzymatic Halogenation: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Halogenase enzymes can catalyze the regioselective halogenation of various substrates. nih.gov While the direct enzymatic bromination of 2-amino-5-methylpyridine to its bromomethyl derivative is not yet reported, the development of engineered enzymes for such specific transformations is a promising area of research.

Principles of Green Chemistry in Synthetic Design

Green chemistry principles are increasingly integral to the design of synthetic routes for pyridine derivatives. nih.govijarsct.co.in The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. For a target molecule like this compound, these principles can be applied in several ways.

Key green chemistry approaches applicable to pyridine synthesis include:

Use of Greener Solvents: Replacing traditional hazardous solvents with environmentally friendly alternatives like water, ethanol, or deep eutectic solvents (DES) is a primary focus. ijarsct.co.in

Catalysis: Employing catalysts, including biocatalysts or reusable solid catalysts like iron-based catalysts, can enhance reaction rates and selectivity, often under milder conditions, reducing energy consumption and by-product formation. ijarsct.co.inrsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, often through multicomponent or one-pot reactions, is a core principle. nih.govresearchgate.net

Energy Efficiency: The use of microwave or ultrasound-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. ijarsct.co.inresearchgate.net

These strategies aim to create synthetic pathways that are not only efficient in terms of yield but also sustainable and safer. rasayanjournal.co.in

Applications of Flow Chemistry in Reaction Optimization

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis and optimization of pyridine derivatives. nih.govnih.gov This technology offers several advantages over traditional batch processing, including enhanced control over reaction parameters, improved safety, and easier scalability. nih.gov

In the context of synthesizing structures analogous to this compound, flow chemistry can be particularly beneficial. The Bohlmann–Rahtz pyridine synthesis, for example, can be performed in a microwave flow reactor, allowing for a one-step preparation of trisubstituted pyridines without the need to isolate intermediates. nih.govbeilstein-journals.org

Table 1: Advantages of Flow Chemistry in Pyridine Synthesis

Feature Benefit
Precise Control Temperature, pressure, and residence time can be accurately controlled, leading to higher yields and purities.
Enhanced Safety Small reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions.
Rapid Optimization Reaction conditions can be screened and optimized quickly by varying flow rates and other parameters.
Scalability Production can be scaled up by running the system for longer periods, ensuring reproducibility. nih.gov

| Integration | Flow reactors can be coupled with in-line purification and analysis techniques for a streamlined process. |

The hydrodynamics within the reactor are a critical factor, with studies investigating flow patterns to prevent over-reaction and formation of by-products like coke, especially in gas-phase syntheses. acs.orgacs.org

Chemo- and Regioselective Synthesis Considerations

Achieving the correct substitution pattern on the pyridine ring is a significant challenge in the synthesis of molecules like this compound. Chemo- and regioselectivity are paramount to ensure the formation of the desired isomer and avoid complex purification steps.

The electronic nature of the pyridine ring, with its electron-deficient character, dictates its reactivity. Direct functionalization often requires strategic approaches to control where substituents are introduced. Several methods have been developed to achieve regiocontrol:

Directed Ortho Metalation (DoM): Directing groups can be used to guide metalation and subsequent electrophilic substitution to a specific position.

Pre-functionalized Precursors: Using starting materials that already contain substituents can guide the position of subsequent modifications.

Manipulation of Pyridine N-oxides: The N-oxide group activates the pyridine ring towards electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. Addition of Grignard reagents to pyridine N-oxides, for instance, provides a mild and regioselective route to substituted pyridines. nih.gov

Pyridyne Intermediates: The use of highly reactive pyridyne intermediates can provide access to substituted pyridines that are otherwise difficult to obtain. The regioselectivity of nucleophilic additions to 3,4-pyridynes can be controlled by using directing groups that influence the aryne distortion. nih.gov

For this compound, the challenge lies in introducing the bromine into the methyl group at the 5-position and the amine group at the 2-position without side reactions on the pyridine ring itself. This often involves a multi-step synthesis where the substitution pattern is carefully built up.

Precursors and Starting Materials in Synthetic Pathways

A common approach involves the functionalization of a pre-existing, correctly substituted pyridine ring. Potential precursors could include:

2-Amino-5-methylpyridine: This is a logical precursor where the final step would be the selective bromination of the methyl group. Radical bromination using reagents like N-Bromosuccinimide (NBS) is a common method for this transformation. beilstein-journals.org

(2-Aminopyridin-5-yl)methanol: This precursor could be converted to the target compound by reacting the hydroxyl group with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The synthesis of related bis(bromomethyl)pyridines often starts from the corresponding pyridine dimethanol, which is then treated with HBr. rsc.org

5-Bromo-2-aminopyridine: While less direct, this precursor could potentially be elaborated to introduce the methyl group, for example, via cross-coupling reactions, followed by bromination. 2-Amino-5-bromopyridine itself is often synthesized from 2-aminopyridine via bromination. google.comorgsyn.org

Alternatively, the pyridine ring itself can be constructed using methods like the Bohlmann-Rahtz or Hantzsch syntheses, which build the ring from acyclic precursors. nih.govbeilstein-journals.org However, for a relatively simple substitution pattern, functionalization of an existing pyridine ring is often more straightforward.

Table 2: Potential Precursors and Synthetic Transformations

Precursor Key Transformation Common Reagents
2-Amino-5-methylpyridine Radical Bromination N-Bromosuccinimide (NBS), Dibenzoyl peroxide
(2-Aminopyridin-5-yl)methanol Halogenation PBr₃, HBr, SOBr₂
2-Aminopyridine Bromination Br₂, Acetic Acid

A reported synthesis for the analogous 3-(bromomethyl)-5-methylpyridine hydrobromide starts from 5-methylnicotinic acid, which undergoes reduction and subsequent bromination. researchgate.net This highlights the strategy of modifying existing functional groups on the pyridine ring.

Isolation and Purification Methodologies (e.g., Chromatography, Crystallization)

After the chemical synthesis, isolating and purifying the target compound, this compound, is a critical step to remove unreacted starting materials, reagents, and by-products. The primary methods employed for pyridine derivatives are chromatography and crystallization.

Chromatography

Chromatographic techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography: This is the most common preparative scale technique. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the solvent mixture is optimized to achieve good separation of the desired product from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used for both analytical and preparative-scale purification. For pyridine compounds, mixed-mode columns can be effective, allowing for analysis without the need for ion-pairing reagents. sielc.comhelixchrom.com The mobile phase often consists of acetonitrile (B52724) and water with an acid additive. sielc.com

Gas Chromatography (GC): GC is primarily an analytical technique used to assess the purity of volatile compounds like many pyridine derivatives. cdc.govacs.org

Thin-Layer Chromatography (TLC): TLC is a rapid analytical method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov

Crystallization

Crystallization is a powerful purification technique that can yield highly pure material. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. As the solubility decreases, the desired compound crystallizes out, leaving impurities behind in the solution.

For aminopyridine compounds, suitable solvents for crystallization can range from water and alcohols to organic solvents like dioxane or isopropanol. acs.orgacs.org The formation of salts or cocrystals can also be used as a purification strategy. acs.orgnih.goviucr.org The choice of solvent is critical and is often determined empirically to maximize recovery and purity.

The final purity of this compound would typically be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Reactivity and Transformation Chemistry of 5 Bromomethyl Pyridin 2 Amine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group attached to the pyridine (B92270) ring is structurally analogous to a benzylic halide. This analogy is key to understanding its reactivity. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the transition state of substitution reactions is stabilized by the adjacent pyridine π-system, which can delocalize the developing charge. Consequently, this substrate readily undergoes nucleophilic substitution reactions, primarily through an SN2 mechanism. libretexts.orglibretexts.orgncert.nic.in

5-(Bromomethyl)pyridin-2-amine serves as a potent electrophile for the N-alkylation of a wide variety of primary and secondary amines. In these reactions, the amine's lone pair of electrons attacks the electrophilic methylene (B1212753) carbon, displacing the bromide ion in a classical SN2 reaction. libretexts.orglibretexts.org This process results in the formation of a new carbon-nitrogen bond, yielding N-substituted 5-(aminomethyl)pyridin-2-amine (B133063) derivatives. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated, thus preventing the protonation and deactivation of the amine nucleophile. libretexts.org The versatility of this reaction allows for the introduction of diverse functionalities, making it a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications. nih.govdicp.ac.cn

Table 1: Representative Reactions with Amine Nucleophiles This table presents hypothetical but chemically sound examples based on established reactivity principles.

Nucleophile (Amine)ProductTypical Conditions
Piperidine5-((Piperidin-1-yl)methyl)pyridin-2-amineK₂CO₃, Acetonitrile (B52724), RT
Morpholine5-(Morpholinomethyl)pyridin-2-amineEt₃N, THF, 50 °C
BenzylamineN-Benzyl-1-(2-aminopyridin-5-yl)methanamineNaHCO₃, DMF, RT

Thiol and thiolate nucleophiles, known for their high nucleophilicity (particularly in the case of the thiolate anion), react efficiently with this compound. libretexts.org The reaction proceeds via an SN2 pathway to form stable thioether derivatives. This transformation is a reliable method for introducing sulfur-containing moieties onto the pyridyl scaffold. Typically, the reaction is carried out by treating the bromomethyl compound with a thiol in the presence of a base (like sodium hydroxide (B78521) or sodium carbonate) to generate the more nucleophilic thiolate in situ.

Table 2: Representative Reactions with Thiol Nucleophiles This table presents hypothetical but chemically sound examples based on established reactivity principles.

Nucleophile (Thiol)ProductTypical Conditions
Thiophenol5-((Phenylthio)methyl)pyridin-2-amineNaOH, Ethanol, Reflux
Ethanethiol5-((Ethylthio)methyl)pyridin-2-amineNaH, THF, 0 °C to RT
Cysteine (protected)S-((2-Aminopyridin-5-yl)methyl)-L-cysteine derivativeBase, DMF, RT

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the bromide to form the corresponding ethers, a reaction generally known as the Williamson ether synthesis. The reaction of this compound with sodium ethoxide, for example, yields 5-(ethoxymethyl)pyridin-2-amine, a compound noted in chemical supplier databases. angenechemical.com This confirms the utility of this synthetic route. These reactions are typically conducted under anhydrous conditions to prevent the hydrolysis of the alkoxide base. The choice of solvent and temperature can be optimized to ensure high yields and minimize side reactions.

Table 3: Representative Reactions with Oxygen Nucleophiles This table presents hypothetical but chemically sound examples based on established reactivity principles.

Nucleophile (Oxygen)ProductTypical Conditions
Sodium Ethoxide5-(Ethoxymethyl)pyridin-2-amineEthanol, Reflux
Sodium Phenoxide5-(Phenoxymethyl)pyridin-2-amineDMF, 80 °C
Sodium Acetate(2-Aminopyridin-5-yl)methyl acetateAcetic Acid, NaOAc, Heat

While specific kinetic studies on this compound are not extensively documented, its reaction mechanism can be reliably inferred from extensive studies on analogous benzylic halides. datapdf.comstackexchange.com The displacement of the bromide by a nucleophile proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org

Key features of this mechanism include:

Kinetics: The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the this compound substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). chemistrysteps.comyoutube.com

Concerted Process: The reaction occurs in a single, concerted step. The formation of the new bond between the nucleophile and the methylene carbon happens simultaneously with the cleavage of the carbon-bromine bond. libretexts.org

Transition State: The reaction proceeds through a high-energy transition state where the central carbon atom is transiently pentacoordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion. masterorganicchemistry.com This transition state is stabilized by the delocalization of electron density into the pyridine ring, which accounts for the enhanced reactivity compared to non-aromatic alkyl halides. ncert.nic.in

Stereochemistry: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack." masterorganicchemistry.com While the substrate itself is achiral, this pathway is fundamental to the SN2 mechanism.

In some cases, particularly with poor nucleophiles in polar, protic solvents, an SN1 mechanism involving the formation of a resonance-stabilized pyridylmethyl carbocation intermediate could be a minor competing pathway. ncert.nic.instackexchange.com However, for a primary halide with good nucleophiles, the SN2 pathway is overwhelmingly dominant.

Reactions Involving the Pyridine Ring

The pyridine ring is inherently electron-deficient and generally unreactive towards electrophilic aromatic substitution (EAS). However, the presence of the powerful electron-donating amino group at the C2 position dramatically alters this reactivity. wikipedia.org The amino group is a strongly activating, ortho, para-directing substituent. organicchemistrytutor.comyoutube.com It increases the electron density of the ring through a resonance (+M) effect, making it susceptible to attack by electrophiles.

In 2-aminopyridine (B139424), this activation is directed towards the C3 (ortho) and C5 (para) positions. sapub.orgsemanticscholar.org In the case of this compound, the C5 position is already occupied. Therefore, the directing effects of the substituents converge to strongly favor electrophilic attack at the C3 position.

2-Amino Group: As a strong activating group, it directs electrophiles to the C3 position.

5-Bromomethyl Group: This group is weakly deactivating due to the inductive effect of the bromine atom but still directs ortho and para. Its directing influence would be towards the C4 (para, but sterically hindered and electronically less favored) and C3/C6 (ortho) positions.

The powerful activating and directing effect of the 2-amino group is the dominant factor. Thus, electrophilic substitution reactions such as nitration or halogenation are expected to occur with high regioselectivity at the C3 position. For instance, nitration of 2-aminopyridine derivatives is well-known to produce 3-nitro and 5-nitro products, with the 5-position often favored. sapub.orgsemanticscholar.org With the 5-position blocked in the target molecule, the 3-position becomes the sole predicted site of reaction.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major Product
NitrationNO₂⁺ (from HNO₃/H₂SO₄)5-(Bromomethyl)-3-nitropyridin-2-amine
BrominationBr⁺ (from Br₂/FeBr₃)3-Bromo-5-(bromomethyl)pyridin-2-amine
SulfonationSO₃ (from fuming H₂SO₄)2-Amino-5-(bromomethyl)pyridine-3-sulfonic acid

Coordination Chemistry of the Pyridine Nitrogen Atom

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a significant site for coordination chemistry. This lone pair is readily available for interaction with electrophiles and coordination to various metal centers. mdpi.com Pyridine carboxamides and pyrazine (B50134) carboxamides are noted as effective ditopic ligands in copper(II) coordination chemistry, highlighting the fundamental role of the pyridine nitrogen in forming metal complexes. mdpi.com

Computational studies, such as Molecular Electrostatic Potential (MEP) analysis performed on analogous pyridine derivatives, confirm the availability of the nitrogen's lone pair for electrophilic attack. mdpi.com The coordination can also involve the adjacent 2-amino group, creating a potential bidentate chelation site that can form stable complexes with metal ions. mdpi.comnih.gov This coordination ability is not merely a structural feature; it actively influences the molecule's reactivity. For instance, the coordination of the pyridine nitrogen to a palladium center has been reported to decrease the pKa of a nearby amine group, facilitating its deprotonation by a base during catalytic cycles. mdpi.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling, Amination)

Palladium-catalyzed reactions are powerful tools for modifying the this compound scaffold. The molecule presents multiple potential reaction sites, leading to a rich and diverse coupling chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds, typically by coupling an organic halide with an organoboron compound. For this compound, the reactive bromomethyl group (a benzylic halide) is a primary site for this transformation. However, much of the documented research on closely related structures focuses on Suzuki-Miyaura coupling at a bromo-substituent on the pyridine ring itself.

For example, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been extensively studied. mdpi.comnih.govresearchgate.net These reactions are typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as potassium phosphate (B84403) (K₃PO₄) and are carried out in solvent systems like 1,4-dioxane/water. mdpi.comnih.gov The primary amine group in these substrates can sometimes complicate the reaction, and it is often protected via acylation to improve yields. mdpi.com

The table below summarizes the results for the Suzuki-Miyaura coupling of a related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids, demonstrating the versatility of this reaction on the aminopyridine core. mdpi.com

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-[2-Methyl-5-phenylpyridin-3-yl]acetamide75
24-Methoxyphenylboronic acidN-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide80
34-Chlorophenylboronic acidN-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide72
44-(Trifluoromethyl)phenylboronic acidN-[2-Methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl]acetamide68
53,5-Difluorophenylboronic acidN-[5-(3,5-Difluorophenyl)-2-methylpyridin-3-yl]acetamide78

Data derived from the synthesis of N-acetylated derivatives of 5-aryl-2-methylpyridin-3-amines. mdpi.com

Amination

Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a key method for forming carbon-nitrogen bonds. In the context of aminopyridines, this reaction is used to introduce additional amine functionalities at halogenated positions on the pyridine ring. nih.gov A significant challenge in these reactions is the potential for the existing 2-amino group on the substrate to coordinate with the palladium catalyst, which can inhibit oxidative addition and subsequent steps in the catalytic cycle. nih.gov

To overcome this, specialized ligand systems are employed. Research on 3-halo-2-aminopyridines has shown that the use of bulky, electron-rich phosphine (B1218219) ligands, such as those found in RuPhos and BrettPhos precatalysts, in combination with a strong base like LiHMDS, allows for the efficient C,N-cross coupling with both primary and secondary amines. nih.gov In addition to palladium-based systems, copper-catalyzed amination reactions have also been developed as an effective method for synthesizing various aminopyridine derivatives. researchgate.net

Transformations of the Primary Amine Functional Group

The primary amine at the C2 position is a versatile functional group that can undergo a wide range of chemical transformations.

Acylation: The primary amine of this compound can be readily acylated. This reaction is often performed by treating the amine with an acylating agent such as an acid anhydride (B1165640) or acyl chloride. For instance, the related compound 5-bromo-2-methylpyridin-3-amine reacts with acetic anhydride to form the corresponding acetamide. mdpi.comnih.gov This transformation is not only a method for synthesizing new derivatives but also serves as a crucial protecting group strategy to prevent the amine from interfering in subsequent reactions, such as palladium-catalyzed couplings. mdpi.com

Alkylation and Arylation: As a primary amine, the 2-amino group can undergo N-alkylation and N-arylation. While direct examples for this compound are not extensively detailed, analogous transformations are fundamental in organic synthesis. A sophisticated method for transforming benzylic primary amines into diarylmethanes involves their conversion into benzylic pyridinium (B92312) salts, followed by a nickel-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids. nih.gov This C-N bond activation strategy highlights an advanced application for the amine functionality. nih.gov Furthermore, rhodium-catalyzed direct arylation of the pyridine ring provides another route to C-C bond formation without pre-functionalization. nih.gov

The functional groups on this compound enable it to participate in various non-covalent interactions. The primary amine group (-NH₂) is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom in the pyridine ring is an effective hydrogen bond acceptor.

This dual functionality allows for the formation of extensive intermolecular hydrogen bonding networks, which significantly influence the compound's solid-state structure and physical properties like melting point and solubility. The ability of a pyridine nitrogen to act as a hydrogen bond acceptor has been demonstrated in peptide structures containing α,α-di(2-pyridyl)glycine, where a novel intramolecular hydrogen bond forms between the side-chain pyridine ring and a backbone amide hydrogen. rsc.org Similarly, studies on related aminothiophenes have revealed strong intramolecular hydrogen bonds between the amine group and a nearby hydroxyl substituent, showcasing the amine's capacity as a hydrogen bond donor. nih.gov

Oxidation and Reduction Chemistry

The different functional moieties of this compound allow for distinct oxidation and reduction reactions.

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding pyridine N-oxide. Pyridine N-oxides are valuable synthetic intermediates that can be used to activate the pyridine ring for further functionalization, such as direct arylation reactions. nih.govnih.gov The 2-aminopyridine moiety itself is considered a relatively stable functional group. Compared to its carbocyclic analog, aniline, the 2-aminopyridine scaffold has a reduced oxidation potential, making it less prone to forming toxic nitroso species, which is an advantageous property in medicinal chemistry. nih.gov

Reduction: The bromomethyl group is susceptible to reduction. A potential transformation is the hydrodebromination of the -CH₂Br group to a methyl (-CH₃) group, which could be achieved using various reducing agents or catalytic hydrogenation. While specific literature on the reduction of this compound is limited, this represents a plausible synthetic pathway based on the known reactivity of benzylic halides.

Chemo- and Regioselectivity in Multi-functional Transformations

The presence of three distinct reactive sites—the primary amine, the pyridine nitrogen, and the bromomethyl group—makes chemo- and regioselectivity critical considerations in the synthesis of derivatives from this compound.

The choice of reagents and reaction conditions can selectively target one functional group over the others. For example, the primary amine can be selectively protected by acylation, which then directs subsequent reactions, like Suzuki coupling, to other sites on the molecule. mdpi.com This strategy is often necessary because the labile protons of a primary amine can interfere with palladium-catalyzed cycles. mdpi.com

Regioselectivity is particularly important in coupling reactions. In molecules containing both an aryl bromide and a benzyl (B1604629) bromide moiety, such as 2-bromo-5-(bromomethyl)thiophene, Suzuki-Miyaura coupling occurs preferentially at the more reactive aryl C-Br bond. nih.gov This is attributed to the faster rate of oxidative addition of the palladium catalyst to the sp² C-Br bond compared to the sp³ C-Br bond. nih.gov Similarly, in the palladium-catalyzed amination of 3,5-dibromo-2-aminopyridine, the reaction shows a preference for substitution at the C3 position over the C5 position, demonstrating inherent regioselectivity. nih.gov By understanding and controlling these selective pathways, this compound can be used as a versatile building block for the synthesis of complex, highly functionalized pyridine derivatives.

Derivatization Strategies and Scaffold Utility in Advanced Organic Synthesis

5-(Bromomethyl)pyridin-2-amine as a Versatile Synthetic Building Block

This compound is a bifunctional molecule that serves as a highly adaptable building block in organic synthesis. The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry. The compound's value is enhanced by its two distinct reactive centers. The primary amine at the 2-position can act as a nucleophile or as a directing group, and it is a key precursor for the formation of fused heterocyclic rings. The bromomethyl group at the 5-position contains a reactive C-Br bond, making the benzylic-like carbon an excellent electrophilic site for nucleophilic substitution reactions. This dual reactivity allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular frameworks from a relatively simple starting material. Its utility is demonstrated in its application for creating diverse molecular libraries for various research purposes.

Design and Synthesis of Diverse Derivatives

The strategic placement of the amino and bromomethyl groups on the pyridine scaffold allows for the systematic design and synthesis of a wide range of derivatives with tailored properties.

The structure of this compound is incorporated into the synthesis of larger, more complex molecules. For instance, the bromomethyl handle can be used to link the pyridine core to other molecular fragments through stable covalent bonds. This is particularly useful in fragment-based drug discovery, where different pharmacophores are connected to a central scaffold. The amino group can be acylated or alkylated to introduce further complexity and modulate the electronic properties of the pyridine ring. These reactions are foundational in building up intricate structures for various applications, including materials science and medicinal chemistry.

The pyridine nitrogen and the 2-amino group provide two potential coordination sites for metal ions. researchgate.net Furthermore, the bromomethyl group can be elaborated to introduce additional donor atoms, leading to the formation of polydentate ligands. nih.gov For example, reaction of this compound with other ligand fragments can yield chelating agents capable of forming stable complexes with a variety of transition metals. ekb.eg These metal complexes are of interest for their potential applications in catalysis, sensing, and as therapeutic or diagnostic agents.

A common strategy involves using the bromomethyl group to alkylate another amine-containing ligand, thereby creating a multidentate ligand.

Table 1: Example of Ligand Synthesis

Reactant 1 Reactant 2 Resulting Ligand Type Potential Metal Ions
This compound Bis(pyridin-2-ylmethyl)amine Tridentate or Tetradentate N-donor ligand Fe(II), Co(II), Cu(II), Ag(I) ekb.eg

These tailored ligands can form coordination polymers or discrete metal-organic frameworks with unique structural and functional properties. nih.gov

The 2-aminopyridine (B139424) moiety is a key precursor for the synthesis of fused heterocyclic systems, which are prevalent in biologically active molecules. nih.gov

Imidazo[4,5-b]pyridines: The synthesis of the imidazo[4,5-b]pyridine core, a structural analog of purine, often involves the cyclization of a 2,3-diaminopyridine (B105623) derivative with a one-carbon synthon like formic acid or an aldehyde. nih.govnih.gov While this compound does not have the adjacent 3-amino group, it can be integrated into such systems by first undergoing nitration at the 3-position, followed by reduction to the diamine. The resulting 5-(bromomethyl)pyridin-2,3-diamine can then be cyclized to form the desired fused heterocycle, retaining the reactive bromomethyl handle for further functionalization. researchgate.net

Oxadiazoles: Oxadiazoles are five-membered heterocycles known for their stability and frequent use as bioisosteres for ester and amide groups. ijpsm.comajrconline.org The 1,3,4-oxadiazole (B1194373) ring is commonly synthesized from hydrazide derivatives. nih.gov To incorporate this compound into an oxadiazole system, the 2-amino group can be converted into a hydrazide through a multi-step sequence. Alternatively, the bromomethyl group can be transformed into a carboxylic acid, which is then converted to a hydrazide precursor for cyclization. Another approach involves using the bromomethyl group to alkylate a pre-formed thiol-containing oxadiazole, linking the two heterocyclic systems. orientjchem.orgresearchgate.net

The reactive nature of this compound makes it a valuable monomer or functionalizing agent for the development of advanced polymers. mdpi.com Polymers containing amine groups are highly sought after for their ability to be conjugated with other molecules. rsc.org

As a Monomer: The compound can potentially be used in condensation polymerization reactions, where the amino group reacts with a dicarboxylic acid or its derivative, and the bromomethyl group is later used for cross-linking or grafting.

As an Initiator: The C-Br bond can act as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), or for cationic ring-opening polymerization (CROP), allowing for the synthesis of well-defined polymers with an aminopyridine end-group.

For Post-Polymerization Modification: An existing polymer with nucleophilic side chains (e.g., poly(vinyl alcohol) or poly(allylamine)) can be functionalized by reacting it with this compound. This grafts the aminopyridine moiety onto the polymer backbone, imparting new properties such as pH-responsiveness, metal-chelating ability, or catalytic activity. rsc.org

Strategies for Introducing Varied Substituents via the Bromomethyl Handle

The bromomethyl group is an excellent electrophilic handle for introducing a wide variety of functional groups via nucleophilic substitution (SN2) reactions. researchgate.net The bromide is a good leaving group, and the benzylic-like position of the carbon atom facilitates the reaction. This allows for the attachment of diverse substituents by simply choosing the appropriate nucleophile.

Table 2: Derivatization via Nucleophilic Substitution of the Bromomethyl Group

Nucleophile Type Example Nucleophile Functional Group Introduced Resulting Compound Class
Nitrogen Ammonia, Primary/Secondary Amines -CH₂-NR¹R² Substituted Amines
Azide (e.g., NaN₃) -CH₂-N₃ Azides (precursor to amines)
Imidazole -CH₂-(C₃H₃N₂) Imidazolylmethylpyridines
Oxygen Hydroxide (B78521) (e.g., NaOH) -CH₂-OH Pyridylmethanols
Alkoxides (e.g., NaOEt) -CH₂-OR Ethers
Carboxylates (e.g., RCOO⁻Na⁺) -CH₂-OOCR Esters
Sulfur Thiolates (e.g., RS⁻Na⁺) -CH₂-SR Thioethers (Sulfides)
Thiocyanate (e.g., KSCN) -CH₂-SCN Thiocyanates
Carbon Cyanide (e.g., KCN) -CH₂-CN Nitriles (precursor to acids)

This straightforward derivatization allows for the creation of a vast library of compounds from a single, versatile precursor, highlighting the strategic importance of this compound in synthetic chemistry.

Structure-Reactivity Relationship Studies through Chemical Derivatization

The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. The nitrogen atom withdraws electron density from the ring, which in turn affects the benzylic carbon of the bromomethyl group. Electron-donating groups (EDGs) introduced onto the pyridine ring would be expected to increase the electron density of the ring, thereby slightly destabilizing the transition state for nucleophilic substitution at the benzylic carbon and potentially slowing down the reaction. Conversely, electron-withdrawing groups (EWGs) would further decrease the electron density, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack, likely increasing the reaction rate.

The primary amine at the 2-position is a key functional group that can be readily derivatized. Acylation, alkylation, or arylation of this amine group would introduce steric bulk and alter the electronic properties of the pyridine ring. For instance, converting the amine to an amide would make it an electron-withdrawing group, which would be expected to enhance the reactivity of the bromomethyl group towards nucleophiles.

The bromomethyl group at the 5-position is the primary site for derivatization through nucleophilic substitution. The reactivity of this benzylic bromide is inherently greater than that of a simple alkyl bromide due to the stabilization of the carbocation-like transition state by the adjacent pyridine ring. The nature of the nucleophile plays a significant role in these reactions, with stronger nucleophiles reacting more readily.

While specific kinetic studies on a wide range of this compound derivatives are not extensively documented in the literature, the principles of physical organic chemistry allow for the prediction of reactivity trends. A systematic study would involve the synthesis of a series of derivatives with varying electronic and steric properties and the subsequent measurement of their reaction rates with a standard nucleophile. The data from such a study could be used to construct a Hammett plot, correlating the reaction rates with the electronic properties of the substituents.

Table of Expected Reactivity Trends for Derivatives of this compound

DerivativeModificationExpected Effect on Reactivity at the Bromomethyl GroupRationale
1Introduction of an electron-donating group (e.g., -OCH3) on the pyridine ringDecreaseIncreased electron density on the ring destabilizes the transition state for nucleophilic substitution.
2Introduction of an electron-withdrawing group (e.g., -NO2) on the pyridine ringIncreaseDecreased electron density on the ring makes the benzylic carbon more electrophilic.
3Acylation of the 2-amino group (formation of an amide)IncreaseThe amide group acts as an electron-withdrawing group, increasing the electrophilicity of the benzylic carbon.
4Alkylation of the 2-amino groupMinor DecreaseAlkyl groups are weakly electron-donating and may introduce some steric hindrance.
5Replacement of bromine with chlorine in the methyl groupDecreaseThe C-Cl bond is stronger than the C-Br bond, making chloride a poorer leaving group.

These expected trends are based on established principles of chemical reactivity and provide a framework for the rational design of derivatization strategies to modulate the reactivity of the this compound scaffold.

Spectroscopic and Structural Characterization of 5 Bromomethyl Pyridin 2 Amine Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For derivatives of 5-(Bromomethyl)pyridin-2-amine, ¹H and ¹³C NMR are routinely used to confirm the substitution pattern and integrity of the pyridine (B92270) core, while advanced techniques can reveal more subtle structural details.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the amine, the pyridine ring, and the bromomethyl group protons.

The protons on the pyridine ring appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. The proton at the C-6 position (H-6) is usually the most downfield due to its proximity to the electronegative nitrogen atom and appears as a doublet. The H-4 proton, situated between two other ring positions, appears as a doublet of doublets, showing coupling to both H-3 and H-6. The H-3 proton is typically the most upfield of the ring protons and appears as a doublet.

The bromomethyl (-CH₂Br) protons give rise to a characteristic singlet, as there are no adjacent protons to couple with. This signal is typically found in the range of δ 4.3–4.5 ppm. The amine (-NH₂) protons usually appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.4-6.6Doublet (d)J₃,₄ ≈ 8.5 Hz
H-4~7.4-7.6Doublet of Doublets (dd)J₄,₃ ≈ 8.5 Hz, J₄,₆ ≈ 2.5 Hz
H-6~8.0-8.2Doublet (d)J₆,₄ ≈ 2.5 Hz
-CH₂Br~4.4-4.5Singlet (s)N/A
-NH₂~4.5-5.5 (variable)Broad Singlet (br s)N/A

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=N, C-Br, aromatic C-H). In the broadband proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected.

The carbon atom attached to the amino group (C-2) is significantly shielded and appears furthest downfield, typically around δ 158-160 ppm. The C-6 carbon, adjacent to the ring nitrogen, also appears at a relatively downfield chemical shift. The C-4 and C-3 carbons resonate at intermediate shifts within the aromatic region. The carbon bearing the bromomethyl group (C-5) is typically found in the δ 115-125 ppm range. The carbon of the bromomethyl group (-CH₂Br) itself is an aliphatic carbon and appears significantly upfield, usually around δ 30-35 ppm. Data from analogous compounds like 2-amino-5-chloropyridine (B124133) can be used to approximate these shifts. chemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158-160
C-3~108-110
C-4~140-142
C-5~120-122
C-6~148-150
-CH₂Br~32-35

Advanced NMR Techniques for Conformational and Stereochemical Insights

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C signals, especially in complex derivatives. youtube.commdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, and H-4 with H-6, confirming their adjacent positions on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu It would show cross-peaks between H-3 and C-3, H-4 and C-4, H-6 and C-6, and the -CH₂Br protons with the -CH₂Br carbon, allowing for definitive assignment of the carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is typically observed as the protonated molecular ion, [M+H]⁺.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks for the molecular ion ([M+H]⁺ and [M+2+H]⁺) that are two m/z units apart and have nearly equal intensity, providing a clear signature for the presence of a single bromine atom.

Fragmentation analysis (MS/MS) of the [M+H]⁺ ion provides valuable structural information. Common fragmentation pathways for protonated this compound could include the loss of a bromine radical (•Br), neutral hydrogen bromide (HBr), or the entire bromomethyl radical (•CH₂Br). These fragmentation patterns are crucial for confirming the identity of the compound and its derivatives. mdpi.comnih.gov

Table 3: Predicted ESI-MS Fragments for this compound (C₆H₇BrN₂)
Ionm/z (for ⁷⁹Br/⁸¹Br)Description
[M+H]⁺187.99 / 189.99Protonated Molecular Ion
[M-Br]⁺107.07Loss of Bromine radical
[M-HBr+H]⁺107.07Loss of neutral HBr
[M-CH₂Br]⁺93.06Loss of Bromomethyl radical

Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) for Mixture Analysis and High-Resolution Data

For analyzing reaction products and complex mixtures, hyphenated techniques are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is invaluable for monitoring the progress of reactions involving this compound, allowing for the separation and identification of starting materials, intermediates, final products, and impurities in a single run. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and confirm its chemical formula with high confidence. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI-TOF is another soft ionization technique particularly useful for a wide range of organic molecules. creative-proteomics.com While more commonly used for larger biomolecules, it has found applications in the analysis of small organic compounds. nih.govnews-medical.net It offers rapid analysis with minimal sample preparation. For derivatives of this compound, MALDI-TOF can provide fast molecular weight confirmation, making it suitable for high-throughput screening of reaction products or library compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational frequencies of its bonds. For this compound and its derivatives, IR spectroscopy provides definitive evidence for the presence of its key structural features, including the primary amine, the pyridine ring, and the bromomethyl group.

The primary amine (-NH₂) group is a key feature of the parent compound. In IR spectra, primary amines are characterized by two distinct absorption bands in the region of 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com These two bands arise from the asymmetric and symmetric N-H stretching vibrations, respectively. libretexts.org The presence of two peaks in this region is a clear indicator of an -NH₂ group. wpmucdn.com Another characteristic vibration for primary amines is the N-H bending (scissoring) mode, which typically appears as a medium to strong band in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad absorption due to N-H wagging can also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

The aromatic pyridine ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the hydrogens attached to the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3020 cm⁻¹). libretexts.org The C=C and C=N ring stretching vibrations produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region.

The aliphatic C-H bonds within the bromomethyl (-CH₂Br) group are identified by their stretching vibrations, which occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org The C-Br stretching vibration itself is found in the fingerprint region of the spectrum, usually between 600 and 500 cm⁻¹, although its identification can sometimes be complicated by the presence of other absorptions in this region.

The following table summarizes the expected characteristic IR absorption bands for the functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300 (two bands)Medium
N-H Bend (Scissoring)1650 - 1580Medium - Strong
C-N Stretch1335 - 1250Strong
N-H Wag910 - 665Strong, Broad
Pyridine RingAromatic C-H Stretch3100 - 3020Medium - Weak
C=C & C=N Ring Stretch1600 - 1450Medium - Strong
Bromomethyl (-CH₂Br)Aliphatic C-H Stretch2960 - 2850Medium
C-Br Stretch600 - 500Medium - Strong

This table is generated based on established principles of IR spectroscopy. libretexts.orgorgchemboulder.comwpmucdn.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. While specific crystallographic data for this compound was not found, the analysis of closely related structures provides significant insight into its likely solid-state conformation and crystal packing.

For instance, the crystal structure of 5-Bromo-2-(hydroxymethyl)pyridine, a closely related analog where the bromomethyl group is replaced by a hydroxymethyl group, has been determined. researchgate.net This compound crystallizes in the monoclinic system with the space group P2₁. researchgate.net Its structure reveals a nearly planar molecule, with intermolecular O-H···Br hydrogen bonds linking adjacent molecules into chains. researchgate.net This highlights the potential for the bromine atom to act as a hydrogen bond acceptor.

Similarly, studies on other brominated pyridine derivatives provide valuable comparative data. The compound 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine crystallizes in the orthorhombic system with the space group Acam. researchgate.net Another derivative, 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine, demonstrates the formation of centrosymmetric dimers in the crystal lattice through N-H···N hydrogen bonds. researchgate.net This structure also features additional intermolecular contacts involving the bromine atom (N-H···Br), further underscoring the role of both the amine group and the bromine atom in directing the crystal packing through hydrogen bonding. researchgate.net

Based on these related structures, it can be anticipated that this compound would also form an ordered crystalline solid where intermolecular hydrogen bonds play a key role. The primary amine group (-NH₂) is a potent hydrogen bond donor, while the pyridine nitrogen and the bromine atom can both act as hydrogen bond acceptors. This would likely lead to the formation of extended networks, such as chains or dimers, in the solid state.

The following table presents crystallographic data for compounds structurally related to this compound, illustrating common crystal systems and space groups for this class of molecules.

CompoundChemical FormulaCrystal SystemSpace GroupUnit Cell Parameters
5-Bromo-2-(hydroxymethyl)pyridine researchgate.netC₆H₆BrNOMonoclinicP2₁a = 4.039 Å, b = 8.974 Å, c = 9.224 Å, β = 93.09°
5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine researchgate.netC₇H₆BrN₅OrthorhombicAcama = 12.3735 Å, b = 20.8690 Å, c = 6.8385 Å
Br-DPPH-H semanticscholar.orgC₁₈H₁₄BrN₅O₄OrthorhombicP2₁2₁2₁-

Computational and Theoretical Investigations of 5 Bromomethyl Pyridin 2 Amine Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and properties of molecules. It provides a framework to understand various chemical phenomena, from molecular geometry to reaction mechanisms, by approximating the electron density of a system.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyridine (B92270) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. While specific DFT studies on 5-(Bromomethyl)pyridin-2-amine are not extensively detailed in the provided search results, analogous studies on similar pyridine compounds demonstrate the utility of this approach. For instance, in a study of 2,6-bis(bromomethyl)pyridine (B1268884), DFT calculations with the 6-311G(d,p) basis set were used to obtain the optimized geometry, showing good agreement between calculated and experimental bond lengths. derpharmachemica.com This process involves finding the minimum energy conformation on the potential energy surface, which is crucial for subsequent calculations of other molecular properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. derpharmachemica.comirjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In the case of a related compound, 2,6-bis(bromomethyl)pyridine, the HOMO-LUMO gap was calculated to be 4.65 eV, providing insight into its chemical reactivity. derpharmachemica.com For this compound, the HOMO would likely be localized on the electron-rich amino group and the pyridine ring, while the LUMO would be associated with the electron-withdrawing bromomethyl group and the pyridine ring. This distribution of frontier orbitals would dictate how the molecule interacts with other chemical species.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

Term Description Significance in Reactivity
HOMO Highest Occupied Molecular Orbital Represents the ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap indicates higher reactivity, lower kinetic stability, and higher polarizability.

DFT calculations can also be used to predict various thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. These calculations are vital for understanding the feasibility and spontaneity of chemical reactions. For instance, the thermal energy, heat capacity, and entropy of 2,6-bis(bromomethyl)pyridine have been calculated using DFT methods. derpharmachemica.com Such data for this compound would allow for the prediction of its stability and the energetics of reactions it might undergo. By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy for various transformations can be determined, providing a detailed picture of the reaction landscape.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions, including those catalyzed by transition metals. While specific studies on the transition metal-catalyzed hydrolysis of this compound were not found, the principles of such investigations are well-established. DFT calculations can be used to map out the entire reaction pathway, identifying key intermediates and transition states. This allows researchers to understand the role of the catalyst, the nature of bond-breaking and bond-forming steps, and the factors that control the reaction's selectivity and efficiency. For instance, in a study of Pd aggregation on a pyridine-terminated self-assembled monolayer, DFT was used to investigate the binding sites and interaction energies, providing insights into the initial stages of metal cluster formation. core.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. This approach is particularly useful for understanding the flexibility of molecules and how their conformation influences their reactivity. For a molecule like this compound, MD simulations could reveal the preferred orientations of the bromomethyl and amino groups and how these change in different solvents or upon interaction with other molecules. This dynamic perspective complements the static picture provided by DFT calculations and can offer deeper insights into reaction mechanisms and intermolecular recognition processes.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal structure is crucial for predicting its physical properties and crystal packing. Hirshfeld surface analysis is a computational method that provides a visual and quantitative way to explore these interactions. It partitions the crystal space into regions where the electron density of a promolecule (the sum of spherical atomic densities) is greater than that of all other promolecules. By mapping properties such as d_norm (which highlights contacts shorter than the van der Waals radii), shape index, and curvedness onto the Hirshfeld surface, one can identify and characterize different types of intermolecular contacts, such as hydrogen bonds and halogen bonds. While specific Hirshfeld surface analyses for this compound are not available in the provided results, this technique has been successfully applied to other pyridine derivatives to understand their crystal packing and intermolecular interaction patterns.

Machine Learning Approaches in Predicting Chemical Reactivity and Synthetic Outcomes

The prediction of chemical reactivity and the outcomes of synthetic reactions is a primary challenge in organic chemistry. Machine learning (ML) has emerged as a powerful tool to navigate the vast chemical space, offering predictive models that can accelerate discovery and development. For a molecule like this compound, which contains both a nucleophilic aminopyridine core and an electrophilic bromomethyl group, ML models can provide insights into its reactivity profile, potential reaction pathways, and synthetic feasibility.

Machine learning frameworks for reaction prediction often combine traditional chemical knowledge with advanced pattern recognition algorithms like neural networks. core.ac.ukbohrium.com These models are trained on large datasets of experimentally validated reactions, often sourced from patents and the chemical literature. core.ac.uk The core of these approaches involves representing molecules and reactions in a machine-readable format. This is typically achieved using molecular descriptors or "fingerprints," which are vectors that encode structural and physicochemical properties. arxiv.org

One prominent approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models that correlate the three-dimensional properties of molecules with their biological activities or reactivity. tandfonline.comtandfonline.com For instance, in studies on 2-aminopyridine (B139424) derivatives as Janus kinase 2 (JAK2) inhibitors, 3D-QSAR models have been successfully developed to predict their bioactivities. tandfonline.comtandfonline.comrsc.org These models, which achieved high internal and external validation metrics, can guide the design of new, more potent compounds by identifying key structural features that influence activity. tandfonline.comtandfonline.com

Neural networks offer a more flexible, template-free approach. arxiv.orgmit.edu By learning from vast reaction databases, these models can predict the most likely products from a given set of reactants and reagents. core.ac.ukarxiv.org The model first generates a set of chemically plausible products by applying generalized reaction rules and then uses a trained neural network to rank these candidates, identifying the most probable major product. core.ac.ukbohrium.com For example, a model trained on 15,000 reactions from U.S. patents demonstrated the ability to correctly identify the major product in over 70% of cases in a cross-validation study. core.ac.ukbohrium.com Such models could predict the diverse reactivity of this compound, such as whether it undergoes nucleophilic substitution at the bromomethyl group or electrophilic substitution on the pyridine ring.

The table below summarizes representative machine learning models applied to pyridine-containing scaffolds, illustrating the methodologies that could be applied to this compound.

Model TypeCompound Class StudiedPredicted PropertyKey Performance MetricsReference
3D-QSAR (CoMFA/CoMSIA)2-Aminopyridine DerivativesJAK2 Inhibition BioactivityCoMFA (q² = 0.606, r² = 0.919), CoMSIA (q² = 0.641, r² = 0.992) tandfonline.comtandfonline.com
3D-QSAR4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine DerivativesCDK2/4/6 Inhibition BioactivityCDK2 (q² = 0.714, R²pred = 0.764), CDK4 (q² = 0.815, R²pred = 0.681), CDK6 (q² = 0.757, R²pred = 0.674) nih.gov
Neural NetworkGeneral Organic ReactionsMajor Reaction ProductTop-1 Accuracy: 71.8%, Top-3 Accuracy: 86.7% core.ac.ukbohrium.com
Weisfeiler-Lehman NetworkGeneral Organic ReactionsReaction Center IdentificationIdentifies the set of nodes and edges where graph edits (bond changes) occur. mit.edu

In Silico Studies of Molecular Interactions with Macromolecules (Methodological Focus)

In silico techniques, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable for investigating how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. These computational methods provide atomic-level insights into binding modes, affinities, and the stability of the resulting complex, guiding rational drug design. nih.govdergipark.org.tr

Molecular Docking Methodology Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. dergipark.org.tr The process involves several key steps:

Receptor and Ligand Preparation: The three-dimensional structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). tandfonline.com The structure is then prepared by adding hydrogen atoms, removing water molecules, and assigning partial charges. dergipark.org.tr The ligand, in this case, this compound, would be built using molecular modeling software and its energy minimized to obtain a stable 3D conformation. nih.gov

Grid Generation: The active site, or the region of interest on the protein, is defined. A grid box is generated around this site to define the search space for the docking algorithm. acs.org

Docking and Scoring: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, systematically samples different conformations and orientations of the ligand within the grid box. dergipark.org.tr Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the most favorable score (lowest binding energy) is considered the most likely binding mode.

Molecular Dynamics (MD) Simulations While docking provides a static snapshot of the interaction, MD simulations are used to study the dynamic behavior and stability of the ligand-receptor complex over time. tandfonline.com

System Setup: The best-docked complex from the docking study is placed in a simulation box, typically filled with water molecules to mimic physiological conditions, and ions are added to neutralize the system. tandfonline.com

Simulation: The system's trajectory is calculated by integrating Newton's laws of motion for all atoms. This simulation, often run for nanoseconds, shows how the ligand and protein interact and adapt to each other's presence. tandfonline.comnih.gov

Analysis: The MD trajectory is analyzed to assess the stability of the complex, often by calculating the root-mean-square deviation (RMSD). It also allows for a detailed examination of specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, and their persistence over time. nih.govmdpi.com Binding free energy calculations (e.g., MM-PBSA/MM-GBSA) can be performed on the trajectory to provide a more accurate estimation of binding affinity. tandfonline.comacs.org

Studies on various pyridine derivatives have employed these methodologies to elucidate their interactions with targets like cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and Aurora A kinase. tandfonline.comnih.gov These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand within the active site. nih.govtubitak.gov.tr

The following table outlines the methodological focus of several in silico studies on pyridine derivatives, which are representative of the approaches used to study molecules like this compound.

Compound ClassProtein TargetSoftware/AlgorithmKey Methodological Focus/FindingsReference
2-Aminopyridine DerivativesJanus Kinase 2 (JAK2)Schrödinger, AmberDocking followed by 100 ns MD simulations to study binding interactions and stability. MM-PBSA for binding free energy calculation. tandfonline.comtandfonline.com
Pyridine DerivativesAurora A KinaseAutoDock 4.2 (Lamarckian Genetic Algorithm)Identified binding modes and conformations. Analyzed hydrogen bond interactions with residues ARG137, THR217, LYS162.
Pyridine-based IminesDopamine D2 ReceptorAutoDock Tools 1.5.7, BioVia Discovery StudioIdentified active site, used Lamarckian Genetic Algorithm for docking, and analyzed protein-ligand complexes. dergipark.org.tr
2,6-diaryl-substituted PyridinesKinesin Eg5AutoDockEvaluated inhibitory potential by calculating free energy of binding. Identified H-bond interactions with GLU116 and GLY117. tubitak.gov.tr
Pyridine–Pyrazole HybridsGlcN-6-P synthaseAutoDock VinaDocking studies to predict binding energies and inhibition constants, correlating with in vitro antimicrobial activity. nih.gov

Advanced Applications and Emerging Research Areas

Investigation as a Precursor in Advanced Materials Science

The bifunctional nature of 5-(bromomethyl)pyridin-2-amine makes it a promising precursor for the development of advanced materials. While direct applications of this specific compound are still emerging, research on structurally similar pyridine (B92270) derivatives highlights its potential in creating sophisticated materials such as liquid crystals and functional polymers.

Derivatives of aminopyridines have been investigated for their liquid crystalline properties. For instance, studies on related pyridine compounds have shown that they can be used to synthesize molecules with potential as chiral dopants in liquid crystal displays. mdpi.com The introduction of a chiral center, which can be achieved through reactions involving the amino or bromomethyl group of this compound, is crucial for inducing helical structures in liquid crystal phases.

Furthermore, the amino and bromomethyl groups present in this compound offer reactive sites for polymerization. Amine-functionalized polymers are highly valued for their ability to be conjugated with other molecules. rsc.orggoogle.com The bromomethyl group can act as an initiation site for certain types of polymerization or be converted to other functional groups suitable for polymer synthesis. This dual functionality allows for the incorporation of the pyridine moiety into polymer backbones or as pendant groups, potentially leading to materials with tailored electronic, optical, or thermal properties. For example, spiro-type cyclic phosphazene derivatives, which can be synthesized using pyridine-containing precursors, have been shown to act as dual-function additives to improve thermal insulation and flame retardancy in polyurethane foams. acs.org

The following table summarizes the potential applications of this compound as a precursor in materials science based on research on related compounds.

Material TypePotential Role of this compoundRelevant Research on Related Compounds
Liquid Crystals Precursor for chiral dopantsSynthesis of pyridine derivatives with liquid crystalline properties. mdpi.com
Functional Polymers Monomer for polymerization, providing amine and pyridine functionalitiesSynthesis of amine-functional polymers and phosphazene derivatives. rsc.orggoogle.comacs.org
Flame Retardants Building block for flame-retardant additivesDevelopment of phosphazene-based additives for polyurethanes. acs.org

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound and its derivatives are showing promise. The pyridine nitrogen and the amino group can participate in hydrogen bonding and metal coordination, which are key driving forces for self-assembly.

Research has demonstrated that pyridine-2,6-diimine-linked macrocycles can self-assemble into high-aspect-ratio nanotubes. northwestern.eduduke.edu This process is driven by cooperative self-assembly, leading to mechanically robust nanostructures. While this study does not use this compound directly, it illustrates the potential of the pyridine-amine scaffold in designing complex, self-assembling systems. The reactive bromomethyl group of this compound could be used to functionalize such macrocycles, introducing additional properties or linking capabilities to the resulting nanotubes.

Another study has shown that a pyridyl derivative, N,N'-didodecyl-3,5-pyridinedicarboxamide, and its silver complex can act as gelators for various organic solvents and form liquid crystalline phases. tandfonline.com This self-assembly is driven by a combination of hydrogen bonding and metal coordination. The ability to form such supramolecular gels and liquid crystals opens up possibilities for creating new soft materials. The structure of this compound, with its potential for forming similar amide or other linkages, suggests its utility in creating new gelators and liquid crystalline materials.

The table below outlines the potential roles of this compound in supramolecular chemistry.

Supramolecular StructureDriving Forces for AssemblyPotential Role of this compound
Nanotubes Hydrogen bonding, π-π stacking, metal coordinationAs a building block for functionalized macrocycles. northwestern.eduduke.edu
Organogels Hydrogen bonding, van der Waals interactionsAs a precursor for gelator molecules. tandfonline.com
Liquid Crystals Metal coordination, intermolecular interactionsAs a component of mesogenic molecules. tandfonline.com

Catalysis Research Involving this compound Derivatives

The pyridine and amine functionalities in this compound and its derivatives make them attractive candidates for use as ligands in catalysis. While specific catalytic applications of this compound are not yet widely reported, research on related aminopyridine derivatives demonstrates their effectiveness in various catalytic systems.

Copper-catalyzed amination reactions, for example, have been shown to be efficient for the synthesis of various aminopyridine derivatives. researchgate.netlookchem.com These reactions often utilize ligands to facilitate the catalytic cycle. The amino and pyridine nitrogen atoms in derivatives of this compound can chelate to metal centers, influencing the reactivity and selectivity of the catalyst.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been used to synthesize novel pyridine derivatives from bromo-aminopyridine precursors. mdpi.com In these reactions, the aminopyridine moiety can act as an internal ligand, affecting the outcome of the catalytic process. The development of novel catalysts is a constantly evolving field, and the unique electronic and steric properties of this compound derivatives could lead to new catalytic applications. For instance, ruthenium-catalyzed [2+2+2] cycloadditions have been developed for the synthesis of 2-aminopyridine (B139424) derivatives, highlighting the role of transition metal catalysis in accessing these structures. researchgate.net

The potential catalytic applications are summarized in the table below.

Catalytic ReactionMetalRole of Aminopyridine Derivative
Amination Reactions CopperAs a ligand for the metal center. researchgate.netlookchem.com
Cross-Coupling Reactions PalladiumAs a substrate and potential internal ligand. mdpi.com
Cycloaddition Reactions RutheniumAs a product from catalyzed reactions, indicating the compatibility of the scaffold with transition metal catalysis. researchgate.net

Development of Analytical Probes (e.g., Fluorescent Sensors)

The inherent fluorescence of some pyridine derivatives makes them excellent candidates for the development of analytical probes and sensors. The electronic properties of the pyridine ring can be tuned by the introduction of various substituents, leading to changes in the fluorescence emission in response to specific analytes or environmental conditions.

While direct use of this compound as a fluorescent probe has not been extensively documented, its structural features make it a suitable platform for designing such sensors. The amino group can act as an electron-donating group, which can enhance fluorescence quantum yields. The bromomethyl group provides a convenient handle for attaching the probe to other molecules or surfaces, or for introducing specific recognition elements. For example, imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from aminopyridine precursors, are known to have high fluorescence activity and have been explored as genetic fluorescent markers. nih.gov

Research into 2-aminopyridine derivatives has shown their potential in developing probes for various applications, including the detection of metal ions and biological molecules. nih.govnih.gov The synthesis of such probes often involves multicomponent reactions to build up the desired molecular architecture around the aminopyridine core.

The potential of this compound derivatives in the development of analytical probes is highlighted in the table below.

Probe TypeTarget Analyte/ApplicationPrinciple of Detection
Fluorescent Probes Metal ions, pH, biomoleculesChanges in fluorescence intensity or wavelength upon binding to the analyte. nih.govnih.gov
Genetic Markers Gene expression, protein localizationHigh fluorescence activity of derivatives like imidazo[1,2-a]pyridines. nih.gov

Exploration in Novel Chemical Methodologies and Synthetic Strategies

The reactivity of the bromomethyl and amino groups, combined with the aromatic pyridine core, makes this compound a valuable tool for exploring novel chemical methodologies and synthetic strategies. Its use as a building block allows for the construction of complex molecular architectures that would be difficult to access through other means.

One area of exploration is in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The development of a one-pot multicomponent reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives highlights the utility of aminopyridine precursors in generating molecular diversity efficiently. nih.gov The reactive groups on this compound could be exploited in similar one-pot procedures to create a wide range of functionalized molecules.

Furthermore, the synthesis of approved drugs often relies on key intermediates that can be prepared from versatile building blocks. For example, the synthesis of rosiglitazone (B1679542) and pioglitazone, both of which contain a pyridine ring, involves the use of substituted pyridine precursors. nih.gov Similarly, the synthesis of risdiplam (B610492) involves a key pyrido[1,2-a]pyrimidone building block derived from an aminopyridine. mdpi.com The development of novel synthetic routes to such important pharmaceutical compounds is an active area of research, and this compound could serve as a valuable starting material in these endeavors. A patent describes a synthetic method for 2-(2-amino-5-bromo-benzoyl) pyridine, a key intermediate for the anesthetic drug remimazolam, which starts from 4-bromo-2-bromomethylphenol, showcasing the importance of bromomethyl-containing aromatic compounds in pharmaceutical synthesis. google.com

The exploration of this compound in novel synthetic strategies is summarized in the table below.

Synthetic StrategyApplicationAdvantage
Multicomponent Reactions Rapid generation of molecular complexityEfficiency and atom economy. nih.gov
Synthesis of Pharmaceutical Intermediates Access to core structures of approved drugsProvides a versatile starting point for complex syntheses. nih.govmdpi.comgoogle.com
Development of Novel Heterocyclic Scaffolds Creation of new chemical entities for drug discovery and materials scienceThe unique combination of functional groups allows for the exploration of new chemical space. nih.gov

Q & A

Q. What stability issues arise for this compound under varying pH and temperature?

  • Methodology : The compound is prone to hydrolysis in aqueous media (pH > 7) due to the labile C-Br bond. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring reveal degradation products. Storage at –20°C in anhydrous DMSO is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.